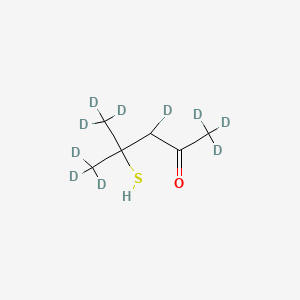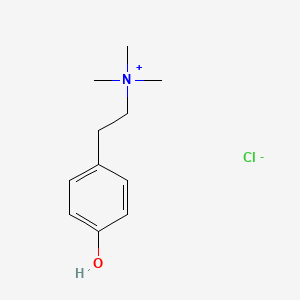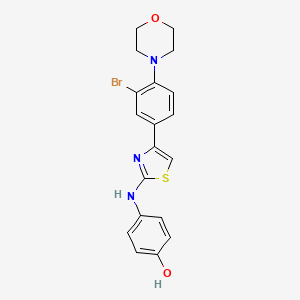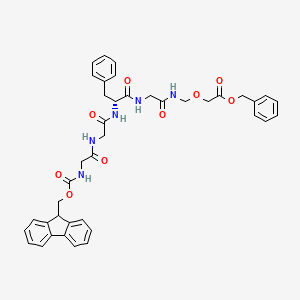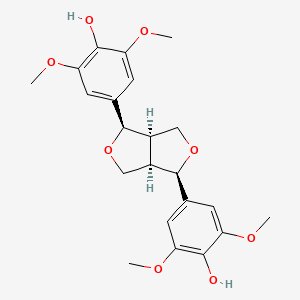
Deruxtecan 2-hydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deruxtecan 2-hydroxypropanamide involves multiple steps, including the preparation of the core structure and the attachment of functional groupsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization. The compound is then formulated into a stable form suitable for storage and transportation .
化学反応の分析
Types of Reactions
Deruxtecan 2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may produce derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound .
科学的研究の応用
Deruxtecan 2-hydroxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its ability to bind to specific receptors on tumor cells, making it a valuable tool in cancer research.
Medicine: Explored as a potential therapeutic agent in targeted cancer therapies, particularly for tumors that overexpress certain receptors.
Industry: Utilized in the development of new drug formulations and delivery systems
作用機序
Deruxtecan 2-hydroxypropanamide exerts its effects by specifically binding to receptors that are highly expressed in tumor cells. This binding triggers a series of molecular events that lead to the internalization of the compound into the tumor cells. Once inside the cells, the compound releases its cytotoxic payload, which interferes with the DNA replication process, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
Trastuzumab Deruxtecan: Another antibody-drug conjugate that targets HER2-positive cancer cells.
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide: A conjugate of a camptothecin-derived drug and a linker used for antibody-drug conjugates
Uniqueness
Deruxtecan 2-hydroxypropanamide is unique due to its high stability and specific binding affinity to tumor cell receptors. This makes it a promising candidate for targeted cancer therapies, offering potential advantages in terms of efficacy and safety compared to other similar compounds .
特性
分子式 |
C27H26FN3O6 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |
InChIキー |
UOCFLIUBXYLYLD-BEMWVBDCSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)O)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



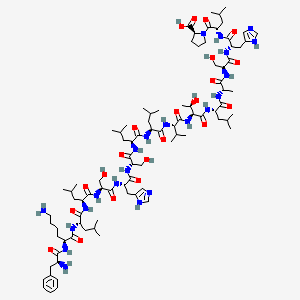
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
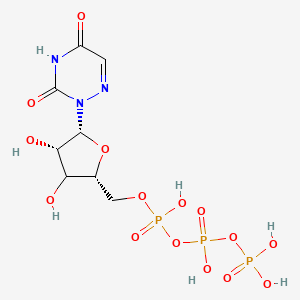
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)


